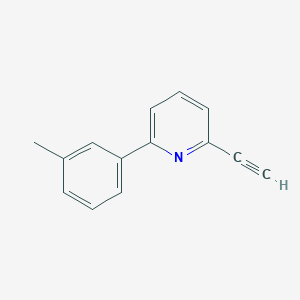
3-Methoxy-4-(oxolan-3-yloxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(oxolan-3-yloxy)aniline is an organic compound with the molecular formula C11H15NO2. It is a derivative of aniline, featuring a methoxy group at the 3-position and an oxolan-3-yloxy group at the 4-position of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(oxolan-3-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and oxirane (ethylene oxide).
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Procedure: The 3-methoxyaniline is first deprotonated by the base to form the corresponding aniline anion. This anion then reacts with oxirane to form the oxolan-3-yloxy group at the 4-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Methoxy-4-(oxolan-3-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
科学研究应用
3-Methoxy-4-(oxolan-3-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methoxy-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The methoxy and oxolan-3-yloxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
3-Methoxyaniline: Lacks the oxolan-3-yloxy group, making it less versatile in certain chemical reactions.
4-Methoxyaniline: Has the methoxy group at the 4-position instead of the 3-position, leading to different reactivity.
4-(Oxolan-3-yloxy)aniline: Similar structure but without the methoxy group, affecting its chemical properties.
Uniqueness
3-Methoxy-4-(oxolan-3-yloxy)aniline is unique due to the presence of both the methoxy and oxolan-3-yloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-methoxy-4-(oxolan-3-yloxy)aniline |
InChI |
InChI=1S/C11H15NO3/c1-13-11-6-8(12)2-3-10(11)15-9-4-5-14-7-9/h2-3,6,9H,4-5,7,12H2,1H3 |
InChI 键 |
VVPDPEDWHDGEAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)OC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


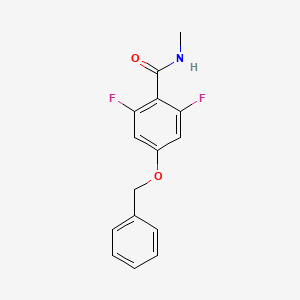

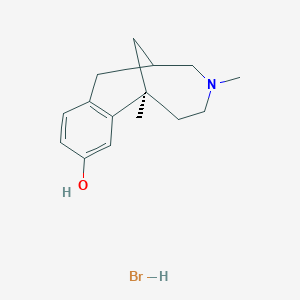
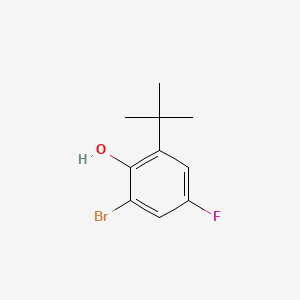

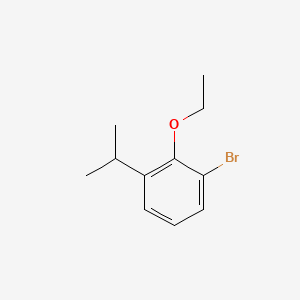
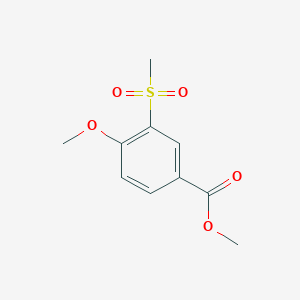
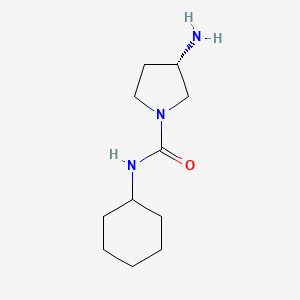

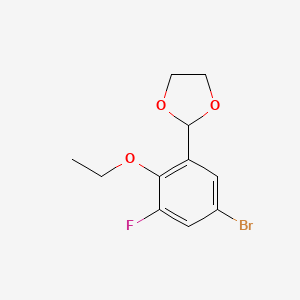
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
